molecular formula C6H4BrFN2O B1381097 6-Bromo-5-fluoropyridine-2-carboxamide CAS No. 1416712-39-4

6-Bromo-5-fluoropyridine-2-carboxamide

Cat. No. B1381097
M. Wt: 219.01 g/mol
InChI Key: PGECOQRMDVLEPF-UHFFFAOYSA-N
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Description

“6-Bromo-5-fluoropyridine-2-carboxamide” is an organic compound with the molecular formula C6H4BrFN2O . It has gained significant attention in the scientific community due to its unique physical and chemical properties.


Molecular Structure Analysis

The molecular structure of “6-Bromo-5-fluoropyridine-2-carboxamide” consists of a pyridine ring substituted with a bromine atom at the 6th position, a fluorine atom at the 5th position, and a carboxamide group at the 2nd position . The molecular weight is 219.01 g/mol .


Physical And Chemical Properties Analysis

“6-Bromo-5-fluoropyridine-2-carboxamide” has a molecular weight of 219.01 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass are 217.94910 g/mol . The topological polar surface area is 56 Ų . The heavy atom count is 11 .

Scientific Research Applications

Fluorinated pyridines, which are related compounds, have been used in various fields. For example, they have been used in the synthesis of active pharmaceutical ingredients (APIs) such as inhibitors of neuropeptide Y receptor Y5, inhibitors of the main protease of SARS-CoV-2, and inhibitors of indoleamine-2,3-dioxygenase-1 in cancer immunotherapy . They also have potential applications in the development of new agricultural products .

    Synthesis of Fluorinated Pyridines

    • Field: Organic Chemistry
    • Application: Fluorinated pyridines are used in the synthesis of various organic compounds . They have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .
    • Method: The methods of synthesis include cyclization, ring annulation, cycloaddition, direct C-H arylation, and others .
    • Results: The synthesis of fluorinated pyridines has led to the development of new pharmaceuticals, organic materials, and agricultural products .

    Pyrrolopyrazine Derivatives

    • Field: Medicinal Chemistry
    • Application: Pyrrolopyrazine derivatives, which can be synthesized from pyridine compounds, have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
    • Method: Various synthetic routes for pyrrolopyrazine derivatives include cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .
    • Results: Pyrrolo [1,2- a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3- b] pyrazine derivatives showed more activity on kinase inhibition .

    Local Radiotherapy of Cancer

    • Field: Oncology
    • Application: Fluorinated pyridines, including F 18 substituted pyridines, have been used for local radiotherapy of cancer .
    • Method: The methods of synthesis include cyclization, ring annulation, cycloaddition, direct C-H arylation, and others .
    • Results: The use of F 18 substituted pyridines in local radiotherapy has shown promise in the treatment of cancer .

    Antiviral Agents

    • Field: Virology
    • Application: Indole derivatives, which can be synthesized from pyridine compounds, have been used as antiviral agents .
    • Method: Various synthetic routes for indole derivatives include cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .
    • Results: Certain indole derivatives have shown inhibitory activity against influenza A .

Safety And Hazards

The safety data sheet for a related compound, “2-Bromo-5-fluoropyridine”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Similar precautions should be taken when handling “6-Bromo-5-fluoropyridine-2-carboxamide”.

properties

IUPAC Name

6-bromo-5-fluoropyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFN2O/c7-5-3(8)1-2-4(10-5)6(9)11/h1-2H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGECOQRMDVLEPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1F)Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-5-fluoropyridine-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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